molecular formula C21H21NO6 B271149 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B271149
M. Wt: 383.4 g/mol
InChI Key: JURPPCACJVZMJZ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound with a molecular formula of C23H23NO7. It is commonly known as a pyrrolidine-based compound that has been synthesized using various methods. This compound has been extensively researched for its potential applications in the field of medicine, particularly in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which play a role in inflammation and cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments include its potential as an anti-cancer agent and its anti-inflammatory properties. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate. These include further studies on its potential use as an anti-cancer agent, its anti-inflammatory properties, and its potential use in the treatment of neurodegenerative diseases. Additionally, future research could focus on developing more efficient synthesis methods and improving the compound's solubility in water.

Synthesis Methods

The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate can be achieved through several methods. One of the most common methods involves the reaction between 3-methoxybenzaldehyde and ethyl acetoacetate in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction with pyrrolidine and a base. The final product is purified using chromatography techniques.

Scientific Research Applications

The scientific research application of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied. It has been shown to have potential applications in the treatment of cancer, particularly in the inhibition of cancer cell growth. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H21NO6/c1-26-17-7-3-5-14(9-17)19(23)13-28-21(25)15-10-20(24)22(12-15)16-6-4-8-18(11-16)27-2/h3-9,11,15H,10,12-13H2,1-2H3

InChI Key

JURPPCACJVZMJZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC

Origin of Product

United States

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